molecular formula C14H8N2O2 B14002291 7-Nitro-9H-fluorene-2-carbonitrile CAS No. 39150-37-3

7-Nitro-9H-fluorene-2-carbonitrile

Cat. No.: B14002291
CAS No.: 39150-37-3
M. Wt: 236.22 g/mol
InChI Key: BWTATXXIHOYVKZ-UHFFFAOYSA-N
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Description

7-Nitro-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C14H8N2O2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains both a nitro group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-9H-fluorene-2-carbonitrile typically involves the nitration of 9H-fluorene-2-carbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and safety of the process. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-9H-fluorene-2-carbonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent and reaction conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 7-Amino-9H-fluorene-2-carbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the fluorene ring.

Scientific Research Applications

7-Nitro-9H-fluorene-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Nitro-9H-fluorene-2-carbonitrile involves its interaction with molecular targets through its nitro and nitrile groups. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various adducts. These interactions can affect cellular pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    9H-Fluorene-2-carbonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    7-Amino-9H-fluorene-2-carbonitrile: The amino derivative formed by the reduction of the nitro group.

    9H-Fluorene-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.

Uniqueness

7-Nitro-9H-fluorene-2-carbonitrile is unique due to the presence of both nitro and nitrile groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological systems, making it a valuable compound in research and industrial applications.

Properties

CAS No.

39150-37-3

Molecular Formula

C14H8N2O2

Molecular Weight

236.22 g/mol

IUPAC Name

7-nitro-9H-fluorene-2-carbonitrile

InChI

InChI=1S/C14H8N2O2/c15-8-9-1-3-13-10(5-9)6-11-7-12(16(17)18)2-4-14(11)13/h1-5,7H,6H2

InChI Key

BWTATXXIHOYVKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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